molecular formula C14H16N2 B3022848 2-methyl-N-(2-pyridin-2-ylethyl)aniline CAS No. 92733-82-9

2-methyl-N-(2-pyridin-2-ylethyl)aniline

Cat. No. B3022848
CAS RN: 92733-82-9
M. Wt: 212.29 g/mol
InChI Key: PLLGMAKXWNLGGY-UHFFFAOYSA-N
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Description

The compound "2-methyl-N-(2-pyridin-2-ylethyl)aniline" is a chemical species that is related to various research areas, including organic synthesis, material science, and catalysis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves cross-coupling reactions, as seen in the preparation of 2-(2- and 3-Pyridyl)anilines, which are synthesized using such methods . Additionally, the use of directing groups, such as 2-(pyridin-2-yl)aniline, is crucial for promoting C-H amination mediated by cupric acetate, which suggests that the methylated version could potentially be synthesized through similar strategies .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic and computational methods. For instance, the structure of 2-(benzylthio)-N-{pyridinylmethylidene}anilines was characterized by NMR, IR, Raman spectroscopy, and mass spectrometry, and further analyzed using DFT computational methods . This indicates that a detailed molecular structure analysis of "2-methyl-N-(2-pyridin-2-ylethyl)aniline" would likely involve similar techniques.

Chemical Reactions Analysis

The reactivity of related compounds, such as the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination, suggests that "2-methyl-N-(2-pyridin-2-ylethyl)aniline" could also participate in similar chemical reactions . Moreover, the photochemistry of some N-(2-methyl-4,6-diphenyl-1-pyridinio)anilides, which undergo photochemical dissociation, provides insights into the potential photo-reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, the thermodynamics of mixtures involving amines like aniline and N-methylaniline with ketones have been investigated, providing data on densities, speeds of sound, and excess molar volumes . These studies suggest that "2-methyl-N-(2-pyridin-2-ylethyl)aniline" would also exhibit specific interactions and structural effects that could be quantified similarly. Additionally, the spectroscopic investigation of compounds like 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline offers insights into the vibrational spectra and electronic properties that could be relevant to the compound of interest .

properties

IUPAC Name

2-methyl-N-(2-pyridin-2-ylethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12-6-2-3-8-14(12)16-11-9-13-7-4-5-10-15-13/h2-8,10,16H,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLGMAKXWNLGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378949
Record name 2-methyl-N-(2-pyridin-2-ylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-pyridin-2-ylethyl)aniline

CAS RN

92733-82-9
Record name 2-methyl-N-(2-pyridin-2-ylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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